3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
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Overview
Description
3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a useful research compound. Its molecular formula is C13H17N3O and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a metabolite of long-acting neuroleptic agent Fluspirilene . It is also a basic metabolite formed from butyrophenone type agents
Mode of Action
The exact mode of action of 3-Phenyl-1,3,8-triazaspiro[4It is known to be an active metabolite of fluspirilene , which is a diphenylbutylpiperidine antipsychotic drug that works by blocking dopamine receptors in the brain.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Phenyl-1,3,8-triazaspiro[4It is known that the compound has a molecular weight of 23129 , which may influence its pharmacokinetic properties.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Phenyl-1,3,8-triazaspiro[4It is known that the compound has a storage temperature of 2-8°c , which suggests that temperature could be an important environmental factor affecting its stability.
Biochemical Analysis
Biochemical Properties
It has been synthesized as a potential NOP ligand , suggesting that it may interact with proteins, enzymes, and other biomolecules involved in the nociceptin/orphanin FQ peptide (NOP) receptor signaling pathway .
Molecular Mechanism
The molecular mechanism of action of 3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one is not well-defined. It is suggested to be an agonist with EC50 values in the submicromolar range , indicating that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
3-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-12-13(6-8-14-9-7-13)15-10-16(12)11-4-2-1-3-5-11/h1-5,14-15H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMAAQXNIHFKQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)N(CN2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.